molecular formula C10H8N2 B1593082 6-Methyl-1H-indole-5-carbonitrile CAS No. 1000343-22-5

6-Methyl-1H-indole-5-carbonitrile

Cat. No. B1593082
M. Wt: 156.18 g/mol
InChI Key: RKHWDANYXRMLOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as 6-Methyl-1H-indole-5-carbonitrile, have been found in many important synthetic drug molecules . They have been synthesized for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indole-5-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-4-10-8 (2-3-12-10)5-9 (7)6-11/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

6-Methyl-1H-indole-5-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Supramolecular Aggregation

6-Methyl-1H-indole-5-carbonitrile and related compounds have been studied for their ability to form supramolecular aggregates. In one study, various derivatives of 1H-indole-5-carbonitrile were analyzed for their crystalline structures, revealing interesting hydrogen bonding patterns and solvent interactions, which are significant in the field of crystal engineering and drug design (Low et al., 2007).

Domino Synthesis Protocols

The compound has been used in domino one-pot synthesis protocols. For example, it played a role in the synthesis of a library of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles, highlighting its utility in creating complex molecules efficiently (Sivakumar et al., 2013).

Cytotoxic Activity

The compound has been incorporated into novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles, synthesized for cytotoxic activity evaluation. This research demonstrates the potential application of 6-Methyl-1H-indole-5-carbonitrile in developing anti-cancer drugs (Radwan et al., 2020).

Anticancer and Anti-inflammatory Properties

A series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles have shown significant anticancer and anti-inflammatory activities, specifically against breast cancer cell lines. This research underscores the therapeutic potential of derivatives of 6-Methyl-1H-indole-5-carbonitrile in treating various ailments (Bhale et al., 2022).

Nucleophilic Reactivity

The nucleophilic reactivities of various indoles, including derivatives of 6-Methyl-1H-indole-5-carbonitrile, have been investigated. This study provides insights into the chemical behavior of these compounds, which is crucial for designing reaction pathways in synthetic chemistry (Lakhdar et al., 2006).

Corrosion Inhibition

Derivatives of 6-Methyl-1H-indole-5-carbonitrile have been explored as corrosion inhibitors, demonstrating the versatility of this compound beyond pharmaceutical applications. Their effectiveness in protecting metals from corrosion has implications for industrial applications (Gupta et al., 2018).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWDANYXRMLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646651
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indole-5-carbonitrile

CAS RN

1000343-22-5
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Mackman, BA Katz, JG Breitenbucher… - Journal of medicinal …, 2001 - ACS Publications
… Method A: Example, 2-[2-[(2-Methoxyethoxy)methoxy]biphenyl-3-yl]-6-methyl-1H-indole-5-carbonitrile (29c). The mesylate 28c (672 mg, 2.0 mmol) was dissolved in dry DMF (20 mL). …
Number of citations: 112 pubs.acs.org

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